2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
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Overview
Description
The compound of interest, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, is a halogenated aromatic ketone. While the specific compound is not directly studied in the provided papers, related compounds with similar structures and substituents have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of halogenated aromatic ketones is a topic of interest in several studies. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using bromine as the brominating reagent, yielding a 64.7% yield with a purity of 90.2% . This suggests that a similar approach could potentially be applied to synthesize this compound, with the expectation of comparable yields and purity levels.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software, and compared with experimental data . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, indicating that computational methods can reliably predict the structure of such compounds. This implies that the molecular structure of this compound could be similarly analyzed and predicted.
Chemical Reactions Analysis
The reactivity of halogenated aromatic ketones can be inferred from studies on similar compounds. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, demonstrating the compound's ability to undergo further chemical transformations . This suggests that this compound may also participate in various chemical reactions, potentially serving as an intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic ketones can be complex due to the presence of multiple halogens and the aromatic ring. The stability of these molecules has been analyzed using NBO analysis, which reveals hyper-conjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) and first hyperpolarizability calculations suggest potential applications in nonlinear optics . These analyses indicate that this compound would likely exhibit similar properties, with the potential for electronic applications.
Scientific Research Applications
Synthesis and Chemical Reactions
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is utilized in various synthetic pathways, including the selective α-monobromination of alkylaryl ketones. This process employs ionic liquids as bromine sources, proving to be highly efficient and regioselective for electrophilic bromination of different alkylaryl ketones under solvent-free conditions, leading to α-bromo-alkylaryl ketones in good yields and high selectivity (W. Ying, 2011).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of this compound, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, have been synthesized and evaluated for anxiolytic activity. Notably, compounds with chlorophenyl substituents demonstrated significant anxiolytic effects, highlighting the potential of these derivatives in the development of new therapeutic agents (H. Liszkiewicz, M. Kowalska, M. Rutkowska, H. Gliniak, 2006).
Materials Science
In materials science, laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates with fluorine and chlorine substituents, including those similar to this compound, have been synthesized. These compounds exhibit large nematic ranges and low melting esters, making them candidates for use in electrooptical applications and potentially in liquid crystal displays, showcasing the versatility of halogenated ethanone derivatives in material design (G. W. Gray, S. Kelly, 1981).
Electrochemical Applications
A convenient electrochemical method has been developed for converting 4-haloacetophenones to 1-(4-halophenyl)ethanols, including compounds structurally related to this compound. This process involves a catalytic amount of Sb(III) and demonstrates high efficiency with yields up to 98%, underscoring the utility of such compounds in synthetic organic electrochemistry (Y. Ikeda, 1990).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity . For this compound, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
2-bromo-1-(4-chloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOJPRHJHZZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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